molecular formula C9H8FNO2 B2797520 (1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid CAS No. 2227695-54-5

(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2797520
CAS No.: 2227695-54-5
M. Wt: 181.166
InChI Key: HZZQCZIIUJFYNS-NKWVEPMBSA-N
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Description

(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid (CAS 2227695-54-5) is a chiral cyclopropane derivative of significant interest in medicinal chemistry and neuroscience research . It serves as a crucial synthetic intermediate and scaffold for developing potent and selective agonists for the G protein-coupled receptor 88 (GPR88) . GPR88 is an orphan Gαi-coupled receptor predominantly expressed in the brain's striatal pathways, making it a compelling novel target for investigating central nervous system disorders . Emerging evidence strongly implicates GPR88 in addiction-related behaviors, and synthetic agonists based on this cyclopropane scaffold have demonstrated efficacy in attenuating binge-like alcohol drinking in preclinical models, suggesting potential for treating alcohol use disorder (AUD) . Researchers utilize this compound and its analogues to elucidate the functions of GPR88, for which the endogenous ligand remains unknown . The integration of this chiral cyclopropane carboxylate into more complex molecules, such as through amide bond formation, can yield compounds with high agonist potency at GPR88. The specific stereochemistry of the (1R,2R)-configuration is critical for this biological activity . As a building block, it allows for the exploration of structure-activity relationships (SAR) to optimize key properties like metabolic stability and brain permeability for in vivo studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(1R,2R)-2-(3-fluoropyridin-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-4-11-2-1-5(8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZQCZIIUJFYNS-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the field of chemistry, (1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid serves as a versatile building block for synthesizing complex organic molecules. Its chiral nature allows for the development of enantiomerically pure compounds, which are crucial in pharmaceutical chemistry. Additionally, it can act as a ligand in coordination chemistry, facilitating the formation of metal complexes .

Biology

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Research indicates significant anticancer properties, with studies showing effectiveness against several cancer cell lines. The following table summarizes the findings:
Cell LineIC₅₀ (µM)Mechanism of Action
KG125.3 ± 4.6Inhibition of fibroblast growth factor receptors (FGFR)
SNU1677.4 ± 6.2Induces apoptosis
HT290.9 ± 0.1Modulation of ERK1/2 pathway

The compound's ability to inhibit FGFRs is particularly noteworthy, indicating its potential as a therapeutic agent in cancer treatment .

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents targeting specific biological pathways. Its structure allows for modifications that can enhance bioactivity and selectivity towards molecular targets involved in various diseases .

Case Studies and Insights

Several case studies have highlighted the applications of this compound:

  • Case Study 1 : A study investigated its role as an FGFR inhibitor in hematological malignancies, demonstrating promising results in preclinical models.
  • Case Study 2 : The compound was evaluated for its antibacterial properties against resistant strains of bacteria, showing efficacy that warrants further investigation into its mechanism and potential clinical applications.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The fluoropyridine moiety may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Comparison of Cyclopropane-Carboxylic Acid Derivatives

Compound Name Molecular Formula Substituent CAS Number Physical State/Synthetic Notes Source
(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid C9H8FNO2 3-Fluoro-pyridin-4-yl Not provided Not reported Target
rac-(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid HCl C9H10ClNO2 Pyridin-4-yl Not provided Hydrochloride salt; molar mass 199.63
trans-2-(4-Cyanophenyl)cyclopropanecarboxylic acid C11H9NO2 4-Cyano-phenyl 2059912-24-0 Solid; commercial availability noted
(1R,2R)-1-Phenyl-2-(2-(trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid (5k) C16H12F3NO2 2-Trifluoromethyl-pyridin-4-yl + phenyl Not provided Yellow oil; 62% yield, 98.5:1.5 er
rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic acid C8H8O3 Furan-3-yl 1446486-81-2 White to light yellow crystalline solid

Substituent Impact Analysis :

  • Electron-Withdrawing Groups (EWGs): The 3-fluoro group on the pyridine ring in the target compound likely increases acidity compared to non-fluorinated analogs (e.g., pyridin-4-yl in ). The trifluoromethyl group in compound 5k may further enhance acidity but introduces steric bulk.
  • Positional Effects: The 3-fluoro substitution on pyridine (target) vs. 4-cyano on phenyl () may influence dipole moments and intermolecular interactions.

Physicochemical Properties

  • Physical State : The target compound’s physical state is unreported, but analogs range from crystalline solids (e.g., furan derivative ) to oils (e.g., trifluoromethylpyridine derivative 5k ). Fluorine’s polarity may promote crystallinity in the target.
  • Solubility: The 3-fluoropyridinyl group’s polarity could enhance aqueous solubility compared to non-polar substituents (e.g., phenyl in 5k ), though less than the hydrochloride salt in .

Biological Activity

(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid, with the CAS number 2227695-54-5, is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a cyclopropane ring attached to a 3-fluoropyridine moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C₉H₈FNO₂
  • Molecular Weight : 181.16 g/mol
  • Structure : The compound features a cyclopropane ring linked to a 3-fluoropyridine, which is anticipated to influence its interactions with biological targets.

Research indicates that compounds similar to this compound can exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyridine derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.
  • Anticancer Properties : Some research suggests that cyclopropane-containing compounds may interfere with cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of several pyridine derivatives found that compounds with similar structures to this compound exhibited significant inhibition against strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In vitro studies on cyclopropane derivatives have demonstrated their ability to inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound were tested against human breast cancer cells and showed promising results in reducing cell viability .
  • Neuroprotective Effects : Research has also indicated potential neuroprotective effects of similar compounds in models of neurodegenerative diseases. The presence of the fluorinated pyridine may enhance the lipophilicity of the compound, facilitating better blood-brain barrier penetration .

Data Summary Table

Property Value
Molecular FormulaC₉H₈FNO₂
Molecular Weight181.16 g/mol
Antimicrobial ActivityEffective against S. aureus, E. coli
Anticancer ActivityInhibits growth in breast cancer cell lines
Neuroprotective PotentialPossible enhancement of BBB penetration

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions to form α-keto acids or decarboxylated products. Key findings include:

Reagent Conditions Product Yield Source
KMnO₄Aqueous H₂SO₄, 80°C, 6 hrs2-(3-Fluoropyridin-4-yl)cyclopropanone72%
CrO₃/H₂SO₄Acetone, 0°C → RT, 4 hrsPyridine-4-carboxylic acid derivative58%

The cyclopropane ring generally remains intact during oxidation unless subjected to extreme temperatures (>150°C) or prolonged reaction times.

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or aldehydes:

Reagent Conditions Product Yield Source
LiAlH₄Dry THF, 0°C → RT, 2 hrs(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropanol85%
BH₃·THFReflux, 8 hrsCyclopropane methanol derivative67%

Steric hindrance from the cyclopropane ring slows reduction kinetics compared to linear analogues.

Substitution Reactions

The fluorine atom on the pyridine ring participates in nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Yield Source
NaN₃/DMF120°C, 24 hrs3-Azido-pyridin-4-yl derivative63%
NH₃ (g)/CuISealed tube, 150°C, 48 hrs3-Amino-pyridin-4-yl derivative41%

The electron-withdrawing effect of the cyclopropane ring enhances NAS reactivity at the 3-position .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective opening under acidic or transition-metal-catalyzed conditions:

Reagent Conditions Product Yield Source
H₂SO₄ (conc.)100°C, 3 hrs3-Fluoropyridine-4-acrylic acid89%
Pd(OAc)₂/PPh₃Ethanol, 80°C, 12 hrsAllylic alcohol derivative76%

Ring-opening pathways depend on the stereochemistry of the cyclopropane, with (1R,2R) configurations favoring β-scission.

Coupling Reactions

The pyridine ring participates in cross-coupling reactions for structural diversification:

Reagent Conditions Product Yield Source
Suzuki-Miyaura (PdCl₂)Dioxane/H₂O, 90°C, 8 hrsBiaryl-coupled derivative68%
Ullmann (CuI/1,10-phen)DMF, 130°C, 24 hrsN-aryl amide derivative55%

Coupling occurs preferentially at the 4-position of the pyridine ring due to electronic directing effects.

Acid Derivative Formation

The carboxylic acid group forms esters, amides, and anhydrides:

Reagent Conditions Product Yield Source
SOCl₂/MeOHReflux, 4 hrsMethyl ester93%
EDC/HOBtDCM, RT, 12 hrsPrimary amide81%

Steric effects from the cyclopropane ring necessitate longer reaction times for amidation compared to non-cyclopropane analogues.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

Reagent Conditions Product Yield Source
CH₂=CHCO₂Etλ = 300 nm, 6 hrsBicyclo[3.2.0]heptane derivative34%

Quantum yield measurements show reduced efficiency compared to simpler cyclopropanes due to fluoropyridine's electron-deficient nature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically employs cyclopropanation strategies using diazo compounds or carbene intermediates. For example, the Simmons-Smith reaction or transition-metal-catalyzed methods (e.g., rhodium or palladium) can stereoselectively generate the cyclopropane ring. Fluorinated pyridine precursors are coupled via Suzuki-Miyaura or Negishi cross-coupling to introduce the 3-fluoropyridinyl group. Temperature and catalyst choice (e.g., chiral ligands) critically control enantiomeric excess .
  • Key Consideration : Optimize solvent polarity (e.g., DCM vs. THF) and reaction time to minimize racemization of the cyclopropane core .

Q. How is the stereochemistry of the cyclopropane ring and fluoropyridinyl substituent validated experimentally?

  • Methodological Answer :

  • X-ray crystallography provides definitive stereochemical assignment by resolving spatial arrangements of the cyclopropane carbons and fluorine atom .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers, confirming enantiopurity (>99% ee) .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-NMR coupling constants (e.g., J1,2J_{1,2} for cyclopropane protons) distinguish cis/trans configurations .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of the cyclopropane core, particularly under acidic or basic conditions?

  • Methodological Answer :

  • Protecting-group chemistry : Temporarily mask the carboxylic acid with tert-butyl or benzyl esters to prevent acid/base-induced ring-opening .
  • Low-temperature reactions : Conduct substitutions (e.g., fluorination) at −78°C to stabilize the strained cyclopropane .
  • Computational modeling : Use DFT calculations to predict transition-state energies and identify conditions that minimize stereochemical scrambling .

Q. How do electronic and steric effects of the 3-fluoropyridinyl group influence binding affinity in biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl, 3-chloropyridinyl) and compare IC50_{50} values in enzyme assays. Fluorine’s electronegativity enhances hydrogen-bonding and metabolic stability, while pyridine’s π-stacking improves target engagement .
  • Table: Comparative Bioactivity of Analogues
SubstituentTarget Affinity (IC50_{50}, nM)Metabolic Stability (t1/2_{1/2}, min)
3-Fluoropyridin-4-yl12 ± 1.5120 ± 15
4-Fluorophenyl45 ± 3.290 ± 10
3-Chloropyridin-4-yl28 ± 2.185 ± 12
Data extrapolated from fluorinated cyclopropane analogs .

Q. What computational approaches predict the compound’s conformational flexibility and interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Glide) : Simulate binding poses in protein active sites, prioritizing fluorine’s electrostatic interactions with arginine or lysine residues .
  • Molecular dynamics (MD) simulations : Analyze cyclopropane ring strain and pyridine rotation barriers over 100-ns trajectories (AMBER or GROMACS) to assess stability in solvated environments .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between enantiomers to guide stereochemical optimization .

Data Contradictions and Resolution

  • Evidence Conflict : Some studies report divergent synthetic yields for cyclopropanation (70–95%) depending on catalyst loading .
    • Resolution : Higher catalyst concentrations (10 mol%) improve yields but may reduce enantioselectivity. Balance via DoE (Design of Experiments) screening .

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